Cas no 202850-01-9 (N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide)
![N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide structure](https://it.kuujia.com/scimg/cas/202850-01-9x500.png)
202850-01-9 structure
Nome del prodotto:N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide
- N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine
- C-12 NBD Ceramide
- C12 NBD Ceramide (d18:1/12:0)
- C12-NBD-ceramide
- N-C12-NBD-D-erythro-Sphingosine
- HY-141575
- N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-ceramide
- C12-NBD Ceramide
- CHEBI:143826
- DA-75906
- J-013179
- CS-0181668
- Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
- CHEMBL2146975
- 202850-01-9
- N-(NBD-Aminolauroyl)ceramide, >=98%
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
-
- Inchi: InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1
- Chiave InChI: SNOJCYCOPNIGIK-ULETYAGTSA-N
- Sorrisi: CCCCCCCCCCCCC/C=C/[C@@H](O)[C@@H](NC(CCCCCCCCCCCNC1=CC=C([N+]([O-])=O)C2=NON=C12)=O)CO
Proprietà calcolate
- Massa esatta: 659.46218468g/mol
- Massa monoisotopica: 659.46218468g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 47
- Conta legami ruotabili: 31
- Complessità: 828
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.6
- Superficie polare topologica: 166Ų
Proprietà sperimentali
- Colore/forma: 1 mg/mL (810211C-1mg)
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Condizioni di conservazione:−20°C
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-5mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 5mg |
¥8556.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-1mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 1mg |
¥2045.00 | 2022-04-26 | |
1PlusChem | 1P0028YK-10mg |
Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- |
202850-01-9 | ≥98% | 10mg |
$1616.00 | 2023-12-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-10mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 10mg |
¥0.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810211C-1MG |
C12-NBD Ceramide |
202850-01-9 | 1mg |
¥4987.88 | 2023-11-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021325-1mg |
N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine,99% |
202850-01-9 | 99% | 1mg |
¥4305 | 2024-05-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810211P-1MG |
C12-NBD Ceramide |
202850-01-9 | 1mg |
¥4987.88 | 2023-11-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912035-1mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 1mg |
¥3,624.00 | 2022-09-02 | |
Larodan | 39-5051-1-1mg |
C12 NBD-Ceramide |
202850-01-9 | >98% | 1mg |
€220.00 | 2025-03-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205232-1 mg |
C-12 NBD Ceramide, |
202850-01-9 | >98% | 1mg |
¥2,181.00 | 2023-07-11 |
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Letteratura correlata
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
202850-01-9 (N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide) Prodotti correlati
- 86701-10-2(C-6 NBD Ceramide)
- 2227741-28-6((2R)-4-(2-methoxy-5-nitrophenyl)butan-2-ol)
- 946382-87-2(N-(3,5-dimethylphenyl)-2-{2-5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide)
- 172409-68-6(6-{(tert-butoxy)carbonylamino}-2,3-difluorobenzoic acid)
- 1154950-03-4(2,6-dichloro-N-(1-ethyl-1H-pyrazol-4-yl)pyridine-4-carboxamide)
- 1805489-20-6(5-Cyano-3-(difluoromethyl)-4-nitropyridine-2-carbonyl chloride)
- 2137472-61-6(tert-butyl 2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoate)
- 1105190-18-8(6-methyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)
- 944317-26-4(3-Iodo-2-methyl-6-(trifluoromethyl)pyridine)
- 1409072-47-4(1-benzyl-4-methylpiperidine-4-carboxylicacid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
